(4-Ethoxy-4-oxobutan-2-yl)azanium;chloride
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Overview
Description
(4-Ethoxy-4-oxobutan-2-yl)azanium;chloride is a chemical compound with the molecular formula C6H12ClNO2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-4-oxobutan-2-yl)azanium;chloride typically involves the reaction of ethyl acetoacetate with an amine, followed by quaternization with a suitable alkylating agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-4-oxobutan-2-yl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve polar solvents and mild temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(4-Ethoxy-4-oxobutan-2-yl)azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-Ethoxy-4-oxobutan-2-yl)azanium;chloride involves its interaction with biological membranes and proteins. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, disrupting their function. This can lead to antimicrobial effects or influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Ethoxy-4-oxobutyl)azanium chloride
- (4-Methoxy-4-oxobutan-2-yl)azanium;chloride
- (4-Propoxy-4-oxobutan-2-yl)azanium;chloride
Uniqueness
(4-Ethoxy-4-oxobutan-2-yl)azanium;chloride is unique due to its specific ethoxy group, which influences its reactivity and interactions. Compared to similar compounds, it may offer distinct advantages in terms of solubility, stability, and biological activity.
Properties
IUPAC Name |
(4-ethoxy-4-oxobutan-2-yl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)4-5(2)7;/h5H,3-4,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVBSAIYXBEVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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